2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate monolithium trisodium salt is a modified nucleotide analog of adenosine triphosphate. This compound features a trinitrophenyl group attached to the ribose moiety of adenosine, which significantly alters its biological activity and makes it a valuable tool in biochemical research. It is particularly recognized for its role as a potent and selective antagonist of P2X receptors, a family of purinergic receptors involved in various physiological processes, including neurotransmission and muscle contraction .
The synthesis of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate typically involves several key steps:
While detailed industrial production methods are not extensively documented, they likely mirror these laboratory techniques with optimizations for larger-scale synthesis .
The molecular formula of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate is , with a molecular weight of approximately 1123.0 g/mol . The compound exhibits a complex structure due to the presence of multiple functional groups and the trinitrophenyl moiety.
The compound undergoes various chemical reactions that can be categorized as follows:
These reactions are significant for understanding the reactivity and potential modifications of the compound in various chemical contexts .
These properties are critical for its application in biochemical assays and studies involving purinergic signaling.
2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate has several important scientific applications:
The strategic modification of adenosine 5′-triphosphate (ATP) with a 2,4,6-trinitrophenyl (TNP) group at the ribose moiety generates TNP-ATP, a chromophoric and fluorescent nucleotide analog. This design exploits the steric and electronic properties of the TNP group to create intramolecular interactions and environmental sensitivity. The TNP group’s electron-deficient aromatic system engages in charge-transfer interactions with the adenine base, resulting in a folded conformation that quenches fluorescence in aqueous solutions. This intramolecular stacking is evidenced by distinctive NMR chemical shifts and the emergence of a visible absorption band at 408–470 nm, absent in unmodified ATP [1] [5].
The trinitrophenylation reaction selectively targets the ribose hydroxyl groups (2′ or 3′ position) under mild alkaline conditions, preserving the triphosphate chain’s integrity. The modification’s success hinges on the electrophilic substitution between trinitrobenzenesulfonate (TNBS) and the ribose ring, forming an ester linkage. This design capitalizes on the TNP group’s environmental sensitivity: fluorescence emission at 552 nm emerges only when the intramolecular quenching is relieved upon protein binding, making TNP-ATP a turn-on probe for nucleotide-binding sites [2] [5].
Table 1: Spectral Properties of TNP-ATP Under Different Conditions
Condition | λmax (nm) | Molar Extinction Coefficient (L mmol⁻¹ cm⁻¹) | Fluorescence |
---|---|---|---|
Aqueous buffer | 259/408/470 | ε₂₅₉=25.0; ε₄₀₈=26.4; ε₄₇₀=18.5 | Non-fluorescent |
50% Methanol + Indole | 530–630 (new band) | Not reported | Enhanced |
Protein-bound | ~550 | Not applicable | λₑₘ=552 nm |
TNP-ATP exists as a mixture of 2′-O-TNP and 3′-O-TNP positional isomers due to the chemical equivalence of the ribose 2′ and 3′ hydroxyl groups during synthesis. This isomerism is dynamic, with NMR studies revealing rapid interconversion between isomers in solution. The equilibrium favors neither isomer exclusively, resulting in a near 1:1 ratio under physiological conditions [1] [5].
The isomers exhibit nearly identical spectroscopic and binding properties due to structural similarities. Both forms display identical intramolecular base-to-TNP stacking, confirmed by matching UV-Vis spectra and fluorescence quenching profiles. However, subtle differences in nuclear Overhauser effect (NOE) interactions in NMR spectra distinguish the 2′-O and 3′-O adducts: the 2′-O-TNP isomer shows stronger NOE correlations between TNP protons and H8 of adenine, indicating tighter stacking [1].
Table 2: Characteristics of TNP-ATP Positional Isomers
Isomer | NMR NOE Contacts | Relative Abundance | Stability |
---|---|---|---|
2′-O-TNP | Strong H8-TNP interactions | ~50% | Stable in aqueous buffer (pH 7.5) |
3′-O-TNP | Weaker H8-TNP contacts | ~50% | Stable in aqueous buffer (pH 7.5) |
The TNP-ATP molecule was structurally refined to maximize binding specificity for nucleotide-binding pockets. Key optimizations include:
Table 3: Protein Binding Specificity of Optimized TNP-ATP
Target Protein/Receptor | Affinity/IC50 | Mechanism | Key Structural Determinant |
---|---|---|---|
Heavy Meromyosin ATPase | Kd (TNP-ADP) = 1.4 µM | Hydrolysis inhibition | Triphosphate group + adenine-TNP stacking |
P2X2/3 Receptors | 3–6 nM | Competitive antagonism | Slow off-kinetics; TNP-aromatic residue interaction |
P2X1, P2X3, P2X4 | Varies by subtype | Antagonism | Ribose-TNP flexibility |
Pyruvate Carboxylase | Not quantified | Allosteric activation mimic | TNP as acetyl-CoA analog |
The molecule’s semiquinoid transition upon binding—facilitated by the electron-withdrawing nitro groups—enhances fluorescence quantum yield in hydrophobic environments. This allows real-time monitoring of nucleotide-binding events, as demonstrated in studies with recombinant P2X receptors and adenylyl cyclases [3] [5].
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